molecular formula C16H21NO3 B2392331 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 2097883-50-4

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No. B2392331
M. Wt: 275.348
InChI Key: ICKBEUMXOZGYHK-UHFFFAOYSA-N
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Description

“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide”, also known as HCA, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields of research and industry1. Its molecular weight is 275.3481.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found.


Scientific Research Applications

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, undergoes chemoselective monoacetylation employing Novozym 435 as the catalyst. This process highlights the importance of selecting appropriate acyl donors, agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the reaction, with vinyl acetate identified as the best acyl donor for irreversible reactions and leading to a kinetically controlled synthesis. This study emphasizes the role of enzyme-catalyzed reactions in the selective and efficient synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).

Muscarinic Agonist Activity

Substituted N-(silatran-1-ylmethyl)acetamides were prepared and evaluated for their muscarinic agonist activity, demonstrating the potential of these compounds to mimic acetylcholine's effect by binding directly to cholinoreceptors of ileal smooth muscle. This research contributes to the development of novel muscarinic receptor agonists, which could have implications for treating various disorders related to neurotransmitter dysfunction (Pukhalskaya et al., 2010).

Optical Properties and OH− Indicators

The study on orcinolic derivatives B1 and B2 reveals their structural crystallization, hydrogen bonding interactions, and DFT calculations indicating their potential as OH− indicators due to the absorption band shifts upon OH− ion addition. This work contributes to the field of chemical sensors, particularly for detecting and quantifying hydroxide ions in various environments (Wannalerse et al., 2022).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found.


Future Directions

The future directions of research and applications involving this compound are not specified in the sources I found.


Please note that this is a very specific and potentially less-studied compound, and the information available online might be limited. For a comprehensive analysis, you might need to refer to scientific literature or databases that require special access. Always ensure to handle all chemical compounds safely and ethically.


properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-13-7-3-4-8-14(13)20-11-15(18)17-12-16(19)9-5-2-6-10-16/h3-5,7-9,19H,2,6,10-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKBEUMXOZGYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCCC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide

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